N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Structural Characterization and Synthetic Utility
N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Structural Characterization and Synthetic Utility
Topic: N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine Chemical Structure Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine (CAS: 116597-12-7) is a critical regioselective intermediate in nucleoside chemistry. Unlike the standard 5'-O-DMT protected building blocks used in automated DNA synthesis, this molecule features a base-labile ester protection at the 5'-position and an amide protection at the N6-exocyclic amine. The presence of a free 3'-hydroxyl group makes it a vital scaffold for modifying the 3'-terminus of oligonucleotides or synthesizing 3'-derivatized nucleoside analogs (e.g., 3'-phosphoramidites, 3'-succinates).
This guide details the physicochemical properties, selective synthesis, and analytical profiling of this compound, emphasizing the orthogonality of its protecting groups.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-(9-((2R,4S,5R)-5-((benzoyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
| Common Name | N6,5'-O-Dibenzoyl-2'-deoxyadenosine |
| CAS Number | 116597-12-7 |
| Molecular Formula | C₂₄H₂₁N₅O₅ |
| Molecular Weight | 459.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Pyridine; Moderately soluble in MeOH/CH₂Cl₂ |
| pKa (Calculated) | ~9.6 (N1-H of purine), ~13 (Sugar OH) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the distinct protecting groups (Amide vs. Ester).
Figure 1: Structural connectivity highlighting the orthogonal protection strategy. The N6-amide and 5'-ester are both removed under ammonolytic conditions, but the 5'-ester is significantly more labile than the N6-amide.
Synthesis & Manufacturing Protocol
The synthesis requires high regioselectivity to benzoylate the 5'-primary alcohol without affecting the 3'-secondary alcohol. The most robust route utilizes Transient Protection followed by Kinetic Controlled Acylation .
Reagents Required[5][6][7][8][9]
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Starting Material: 2'-Deoxyadenosine (dA)
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Silylating Agent: Trimethylsilyl chloride (TMSCl)[1]
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Acylating Agent: Benzoyl Chloride (BzCl)
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Solvent: Anhydrous Pyridine[1]
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Quenching: Aq. Ammonia / Ice water
Step-by-Step Methodology
Phase 1: N6-Benzoylation (Transient Protection)
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Drying: Co-evaporate 2'-deoxyadenosine (10 mmol) with anhydrous pyridine (2 x 20 mL) to remove residual water.
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Silylation: Resuspend in pyridine (50 mL). Add TMSCl (5 eq.) dropwise at 0°C. Stir for 30 min.
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Mechanism:[2] TMS protects 3'-OH and 5'-OH, leaving the N6-amine reactive.
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N6-Acylation: Add Benzoyl Chloride (1.1 eq.) dropwise. Stir at RT for 2 hours.
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Desilylation: Add MeOH (10 mL) followed by concentrated NH₄OH (10 mL). Stir for 15 min to cleave TMS ethers (but not the N6-benzoyl amide).
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Isolation: Evaporate solvents. Crystallize N6-Benzoyl-2'-deoxyadenosine from water/ethanol.
Phase 2: Selective 5'-O-Benzoylation
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Dissolution: Dissolve N6-Benzoyl-2'-deoxyadenosine (5 mmol) in dry pyridine (25 mL).
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Cooling: Cool the solution to -20°C (Cryogenic control is essential for regioselectivity).
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Addition: Add Benzoyl Chloride (1.05 eq.) as a dilute solution in pyridine dropwise over 1 hour.
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Critical Control Point: The primary 5'-OH reacts ~10x faster than the secondary 3'-OH at low temperatures.
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-
Quench: Quench with ice-cold water (5 mL).
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Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ and Brine.
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Purification: Flash Column Chromatography (SiO₂). Elute with DCM:MeOH (95:5). The 5'-O-Bz isomer elutes before the 3',5'-di-O-Bz impurity.
Reaction Pathway Visualization
Figure 2: Synthetic workflow emphasizing the kinetic control required to prevent over-benzoylation at the 3'-position.
Applications & Utility
Oligonucleotide Synthesis (3'-Modification)
While standard synthesis proceeds 3'→5', specific applications require 5'→3' synthesis or 3'-end labeling .
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Role: The free 3'-OH allows this molecule to be converted into a 3'-phosphoramidite or loaded onto a solid support (CPG/Polystyrene) via a succinate linker.
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Advantage: The 5'-O-benzoyl group prevents polymerization at the 5'-end during the initial functionalization of the 3'-end.
Impurity Profiling
In the GMP manufacturing of therapeutic oligonucleotides, "branching" is a critical quality attribute.
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Mechanism: If the N6-benzoyl group is not stable, or if excess acylating agent is present, N6,N6-bis-benzoylation can occur. This compound serves as a reference standard to validate HPLC methods for detecting acylation defects.
Prodrug Development
The double benzoylation significantly increases the lipophilicity (LogP ~1.9) compared to the parent nucleoside.[3]
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Mechanism: This modification enhances passive diffusion across cell membranes. Once intracellular, non-specific esterases cleave the 5'-O-benzoyl group, and amidases cleave the N6-benzoyl, releasing the active nucleoside.
Analytical Characterization
To validate the structure, the following NMR signatures must be confirmed.
Proton NMR (¹H NMR) in DMSO-d₆
| Position | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| N6-NH | 11.2 | Broad Singlet | Amide proton (indicates N6-Bz). |
| H-8 & H-2 | 8.7, 8.6 | Singlets | Purine aromatic protons.[4] |
| Benzoyl (Ar) | 7.5 - 8.1 | Multiplet | Integration matches 10 protons (2 x Phenyl rings). |
| 5'-CH₂ | 4.5 - 4.6 | Multiplet | Downfield shift (vs. ~3.6 ppm in unprotected dA) confirms 5'-O-acylation. |
| 3'-H | 4.4 | Multiplet | Normal shift indicates free 3'-OH. |
| 3'-OH | 5.4 | Doublet | Exchangeable proton; confirms free hydroxyl. |
Mass Spectrometry (ESI-MS)
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Positive Mode [M+H]⁺: Calc: 460.16, Found: 460.2 ± 0.1 m/z.
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Fragmentation: Loss of benzoyl group (-105 Da) is a common fragmentation pathway.
Stability & Handling
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Storage: -20°C, Desiccated.
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Stability:
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Acid: Stable to mild acid (e.g., 3% TCA in DCM), unlike DMT-protected nucleosides.
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Base: Labile. The 5'-ester hydrolyzes rapidly in 1M NaOH or concentrated Ammonia (t₁/₂ < 10 min). The N6-amide requires longer treatment (e.g., 55°C for 4-8 hours) for complete removal.
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Safety: Irritant. Avoid inhalation. Handle under a fume hood.
References
-
PubChem. (2025).[5] N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine Compound Summary. National Center for Biotechnology Information. [Link][5]
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Mishra, R. K., & Misra, K. (1986). Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection. Nucleic Acids Research, 14(15), 6197–6213.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine | C24H21N5O5 | CID 11224941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
